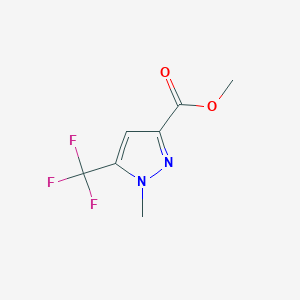

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

CAS No.: 1936136-56-9

Cat. No.: VC16424178

Molecular Formula: C7H7F3N2O2

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1936136-56-9 |

|---|---|

| Molecular Formula | C7H7F3N2O2 |

| Molecular Weight | 208.14 g/mol |

| IUPAC Name | methyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)3-4(11-12)6(13)14-2/h3H,1-2H3 |

| Standard InChI Key | MMLLZABIWBBTAQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C(=O)OC)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The systematic IUPAC name reflects its substitution pattern:

-

Position 1: Methyl group (-CH₃)

-

Position 5: Trifluoromethyl group (-CF₃)

-

Position 3: Methyl ester (-COOCH₃)

The molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of 220.15 g/mol. Its structure is closely related to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, differing only in the esterification of the carboxylic acid group .

Synthesis and Functionalization

Synthetic Routes

The synthesis of methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be achieved through two primary pathways:

Esterification of the Carboxylic Acid Precursor

The carboxylic acid (1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) undergoes esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP :

This method is high-yielding but requires careful control of reaction conditions to avoid side reactions .

Direct Functionalization of Pyrazole Intermediates

Alternative approaches leverage lithiation and electrophilic quenching strategies. For example, 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be lithiated at position 4 using LDA in a flow reactor, followed by reaction with methyl chloroformate to introduce the ester group :

This method offers regioselectivity and compatibility with scale-up processes .

Regioisomer Separation and Purification

Due to the potential formation of regioisomers during synthesis (e.g., 1-methyl-3-trifluoromethyl variants), chromatographic separation or fractional distillation under reduced pressure is employed . The boiling point-pressure diagram for related pyrazoles suggests optimal separation at 10–20 mmHg .

Physicochemical Properties

Thermal and Solubility Profiles

Stability and Reactivity

-

Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the carboxylic acid .

-

Electrophilic Substitution: The pyrazole ring undergoes bromination at position 4 when treated with N-bromosuccinimide (NBS) .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ester to the corresponding alcohol .

Applications in Chemical Research

Medicinal Chemistry

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable intermediate in drug discovery. Examples include:

-

Antiviral Agents: Analogous pyrazole esters are precursors to non-nucleoside reverse transcriptase inhibitors .

-

Agrochemicals: Used in the synthesis of herbicides and fungicides targeting acetyl-CoA carboxylase .

Material Science

The compound’s fluorine content contributes to its use in liquid crystals and fluorinated polymers, where it improves thermal stability and chemical resistance .

| Precaution | Implementation Example |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles |

| Ventilation | Fume hood for handling solids |

| Storage | Cool, dry place away from acids |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume